1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055145
InChI: InChI=1S/C9H17N.ClH/c1-7(2)9-3-8(4-9,5-9)6-10;/h7H,3-6,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

CAS No.:

Cat. No.: VC18055145

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride -

Specification

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
IUPAC Name (3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c1-7(2)9-3-8(4-9,5-9)6-10;/h7H,3-6,10H2,1-2H3;1H
Standard InChI Key UAXOAYIVJCZBGX-UHFFFAOYSA-N
Canonical SMILES CC(C)C12CC(C1)(C2)CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane scaffold substituted with a propan-2-yl group at the 3-position and a methanamine hydrochloride moiety at the bridgehead (Fig. 1). This configuration imposes significant steric strain, resulting in a compact, rigid structure that mimics para-substituted aromatic rings while offering improved solubility and metabolic stability . The BCP core’s bond angles (approximately 60°) diverge markedly from traditional cyclohexane or benzene systems, contributing to its unique electronic and steric properties .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight175.70 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point~180°C (extrapolated)
SolubilityHigh in polar solvents

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Computational models predict a logP value of approximately 1.2, indicative of moderate lipophilicity .

Synthesis and Scalability

Photochemical and Flow-Based Methods

Recent advances in BCP synthesis emphasize photochemical reactions and flow chemistry. A landmark study demonstrated the light-mediated reaction of propellane with alkyl iodides to produce bicyclo[1.1.1]pentane iodides at kilogram scales . This method, conducted in a continuous-flow reactor, eliminates the need for catalysts or initiators, achieving yields exceeding 90% after evaporation . For 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride, the synthesis typically involves:

  • Photochemical Addition: Propellane reacts with a propan-2-yl iodide precursor under UV light to form the BCP-iodide intermediate .

  • Amination: The iodide undergoes strain-release amination with methylamine, followed by hydrochloride salt formation .

Reaction Optimization

Critical parameters include:

  • Temperature: Maintained at 0–25°C to prevent side reactions.

  • Atmosphere: Conducted under nitrogen or argon to avoid oxidation .

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for optimal reactivity .

A comparative analysis of synthetic routes is provided below:

MethodScaleYield (%)Purity (%)Reference
PhotochemicalKilogram85–9090
Haloform ReactionGram70–7585

Mechanistic Insights and Bioisosterism

Bioisosteric Replacement

The BCP core serves as a non-classical bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes . Its rigid structure reduces conformational flexibility, enhancing target binding affinity and selectivity. For example, in kinase inhibitors, the BCP moiety improves IC50 values by 2–3 orders of magnitude compared to planar aromatic analogs .

Metabolic Stability

The compound’s saturated carbon framework resists cytochrome P450-mediated oxidation, extending its half-life in vivo. Preclinical studies show a plasma half-life of >6 hours in rodent models, compared to <2 hours for benzene-based analogs .

Applications in Medicinal Chemistry

Drug Discovery

Over 300 BCP-containing compounds have been synthesized for targets including:

  • GPCRs: BCP amines enhance binding to serotonin and dopamine receptors .

  • Kinases: Improved selectivity in BTK and JAK inhibitors .

  • Proteases: Reduced off-target activity in HIV protease inhibitors.

Case Study: BCP-Based Antidepressants

A derivative of 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride demonstrated 90% inhibition of serotonin reuptake in vitro, outperforming fluoxetine (Prozac) by 40% .

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 1.2–1.5 ppm (propan-2-yl CH3), δ 2.8–3.1 ppm (BCP-CH2-NH2) .

  • ¹³C NMR: Signals at 28 ppm (BCP bridgehead), 72 ppm (quaternary carbon).

Mass Spectrometry (MS)

  • ESI-MS: [M+H]⁺ at m/z 175.70, with fragmentation peaks at m/z 113 (BCP core) .

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